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molecular formula C12H9ClO4 B8619343 5-Chloro-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-90-4

5-Chloro-2,3-dimethoxynaphthalene-1,4-dione

Cat. No. B8619343
M. Wt: 252.65 g/mol
InChI Key: HQQJHNCEALDGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04466981

Procedure details

A solution of sodium nitrate (0.69 g, 10 mmol) in water (5 ml) was added at 0°-5° C. to a solution of 5-amino-2,3-dimethoxy-1,4-naphthoquinone (1.17 g, 5 mmol) in 5:1 acetic acid:water (25 ml) containing concentrated hydrochloric acid (1.7 ml). A further quantity of sodium nitrite (0.69 g) was then added to the reaction mixture after cooling to -5° C., followed by a solution of cuprous chloride (0.6 g) in concentrated hydrochloric acid (5 ml). The mixture was allowed to warm to 22° C. and solid cuprous chloride was added portionwise until the mixture assumed a green color. Water was then added to the reaction mixture and the precipitated yellow solid filtered off, washed with water and recrystallized from methanol:water (2:1) giving 1.01 g of 5-chloro-2,3-dimethoxy-1,4-naphthoquinone, mp 120°-121° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Na+].N[C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[C:9](=[O:22])[C:10]([O:20][CH3:21])=[C:11]([O:18][CH3:19])[C:12]2=[O:17].C(O)(=O)C.N([O-])=O.[Na+].[ClH:31]>O>[Cl:31][C:7]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:8]=1[C:9](=[O:22])[C:10]([O:20][CH3:21])=[C:11]([O:18][CH3:19])[C:12]2=[O:17] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.69 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
1.17 g
Type
reactant
Smiles
NC1=C2C(C(=C(C(C2=CC=C1)=O)OC)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Smiles
Step Six
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 22° C.
FILTRATION
Type
FILTRATION
Details
the precipitated yellow solid filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol:water (2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(C(=C(C(C2=CC=C1)=O)OC)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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